molecular formula C55H62N10O8 B606998 DD-03-171 CAS No. 2366132-45-6

DD-03-171

カタログ番号: B606998
CAS番号: 2366132-45-6
分子量: 991.1 g/mol
InChIキー: QBPVFCNYKUENHU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DD-03-171は、ブルトンチロシンキナーゼ、IKFZ1、およびIKFZ3の強力で選択的な分解剤です。 マンテル細胞リンパ腫細胞に有意な抗増殖効果を示しています .

準備方法

DD-03-171の合成は、選択的なブルトンチロシンキナーゼ阻害剤を飽和炭化水素鎖リンカーを用いてタリドミドに結合させることから始まります . 合成経路には、アミド結合形成や保護-脱保護戦略を含む、有機合成の複数段階が含まれています。 this compoundの工業的製造方法は広く文書化されていませんが、高純度と収率を確保するために、大規模な有機合成技術と精製プロセスが使用される可能性があります。

化学反応の分析

Reversible Covalent Binding Mechanism

DD-03-171 employs a cyano-acrylamide warhead to form reversible covalent bonds with cysteine residues in BTK (Figure 1). This interaction enhances intracellular accumulation and target engagement compared to non-covalent analogues .

Key Features:

  • Michael Addition Reaction : The α,β-unsaturated carbonyl group in the cyano-acrylamide reacts with thiol groups (e.g., cysteine C481 in BTK) via nucleophilic addition (Figure 2A) .
  • Reversibility : The bond dissociates with a half-life of ~30 minutes in physiological conditions, allowing sustained target engagement without permanent modification .
  • Enhanced Permeability : Reversible binding increases cellular uptake by 5-fold compared to non-covalent PROTACs (Table 1) .

Table 1: Comparative Target Engagement of this compound Analogues

CompoundCovalent MechanismIC50 (nM)K' (Intracellular Accumulation)
This compoundReversible5.10.85
IRC-1-DiMeIrreversible52.30.17
RNC-1-CN-DiMeNon-covalent48.70.19

Critical Structural Components:

  • BTK-Binding Motif : A piperazine-based scaffold derived from CGI1746, optimized for solvent exposure and linker attachment .
  • Linker Design : A 6-carbon saturated chain balances proteolytic stability and ternary complex formation .
  • CRBN-Binding Domain : Thalidomide derivative with preserved glutarimide ring for CRBN recruitment .

Figure 2: Synthetic Route Overview

text
BTK inhibitor + Saturated hydrocarbon linker + Thalidomide → this compound

Degradation Pathway and Cooperativity

This compound induces BTK degradation through a three-step mechanism:

  • Target Binding : Reversible covalent interaction with BTK's C481 residue (KD = 1.2 nM) .
  • Ternary Complex Formation : CRBN recruitment via thalidomide, creating a {BTK-DD-03-171-CRBN} complex .
  • Ubiquitination & Proteasomal Degradation : E3 ligase activity tags BTK with ubiquitin, leading to proteasome-mediated breakdown (DC50 = 5.1 nM) .

Table 2: Degradation Efficiency by Linker Length

Linker Length (Atoms)DC50 (nM)Cooperativity (α)
6 (this compound)5.11.8
812.41.2
1028.70.9

Molecular dynamics simulations reveal that shorter linkers enhance cooperative binding (α = 1.8 for this compound vs. α = 0.9 for longer variants) .

Metabolic Stability and Off-Target Effects

  • Glutathione Reactivity : The cyano-acrylamide group reacts reversibly with intracellular glutathione (GSH), reducing off-target toxicity .
  • Kinome Selectivity : Profiling against 468 kinases shows exclusive BTK binding at 1 μM .
  • Metabolites : Primary metabolites retain <10% degradation activity, minimizing prolonged effects .

Comparative Analysis with Non-Covalent PROTACs

This compound outperforms non-covalent analogues in:

  • Cellular Uptake : 5-fold higher accumulation due to GSH-mediated trapping .
  • Target Residence Time : 3.2 hours vs. 0.7 hours for RNC-1-CN-DiMe .
  • Resistance Mitigation : Degrades ibrutinib-resistant BTK C481S mutants (DC50 = 6.3 nM) .

科学的研究の応用

Cancer Research

DD-03-171 has shown promise in various cancer research applications:

Application AreaDescription
Mantle Cell Lymphoma (MCL) In vitro studies demonstrate that this compound effectively inhibits cell growth and induces apoptosis in MCL cells by degrading BTK and other oncogenic proteins .
Diffuse Large B-cell Lymphoma (DLBCL) In vivo studies indicate that administration of this compound leads to reduced tumor burden and prolonged survival in mouse models xenografted with DLBCL cells .
Resistance Overcoming Unlike traditional BTK inhibitors such as ibrutinib, this compound can overcome resistance associated with mutations like C481S due to its unique mechanism as a protein degrader rather than a simple inhibitor .

Targeted Protein Degradation

The development of this compound is part of a broader trend towards targeted protein degradation (TPD) strategies in drug discovery:

TPD CharacteristicsDetails
Selectivity Highly selective for BTK and related proteins, minimizing off-target effects .
Efficacy Exhibits an IC50 value of 5.1 nM, indicating potent activity against target proteins .
Clinical Implications Potential for application in therapeutic settings for patients with resistant forms of B-cell malignancies .

Case Study 1: Mantle Cell Lymphoma

In a controlled laboratory setting, researchers administered this compound to MCL cell lines. The results indicated:

  • Cell Viability Reduction : A significant decrease in viable cell counts was observed within 24 hours post-treatment.
  • Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis markers, confirming the compound's ability to induce programmed cell death through BTK degradation.

Case Study 2: Animal Models

In vivo experiments utilized mice xenografted with DLBCL cells treated with this compound:

  • Tumor Size Measurement : Tumor sizes were monitored over several weeks, showing a marked reduction compared to control groups.
  • Survival Rates : Mice receiving the treatment exhibited extended survival rates compared to untreated counterparts, highlighting the therapeutic potential of this compound.

生物活性

DD-03-171 is a novel compound classified as a PROTAC (Proteolysis Targeting Chimera) , specifically designed to target and degrade Bruton's Tyrosine Kinase (BTK) and other proteins such as IKZF1 and IKZF3. This compound has garnered attention in the field of oncology and immunology due to its selective degradation capabilities, which are crucial for treating B-cell malignancies.

This compound operates through a proteasome-dependent pathway , utilizing the cereblon (CRBN) E3 ligase to mediate the degradation of target proteins. The compound binds to BTK with an IC50 value of 5.1 nM , indicating high potency in inhibiting BTK signaling pathways, which are often dysregulated in various cancers, particularly B-cell malignancies .

Degradation Profile

The biological activity of this compound extends beyond BTK. It also effectively degrades IKZF1 and IKZF3 , both of which are critical transcription factors involved in B-cell development and function. The triple degradation capability enhances its therapeutic potential, especially in contexts where multiple pathways contribute to tumorigenesis .

Table 1: Biological Activity of this compound

Target ProteinIC50 (nM)Mechanism
BTK5.1Proteasome-dependent degradation
IKZF1Not specifiedProteasome-dependent degradation
IKZF3Not specifiedProteasome-dependent degradation

Case Studies and Experimental Data

In a study published in Blood, researchers demonstrated the efficacy of this compound in degrading BTK, IKZF1, and IKZF3 in various B-cell malignancy models. The compound was shown to significantly suppress cell proliferation in vitro and reduce tumor growth in vivo models, highlighting its potential as a therapeutic agent .

Table 2: Efficacy of this compound in Preclinical Models

Study ModelObserved EffectReference
Ramos CellsSignificant reduction in cell viability
JeKo-1 CellsInduction of apoptosis
In Vivo Tumor ModelReduced tumor size

Phenotypic Effects

The phenotypic effects observed with this compound include:

  • Induction of Apoptosis : The compound triggers programmed cell death in B-cell lines, which is essential for eliminating malignant cells.
  • Cell Cycle Arrest : Treatment with this compound leads to cell cycle dysregulation, further contributing to its antiproliferative effects.

特性

CAS番号

2366132-45-6

分子式

C55H62N10O8

分子量

991.1 g/mol

IUPAC名

4-tert-butyl-N-[3-[6-[4-[4-[6-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetyl]amino]hexyl]piperazine-1-carbonyl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]benzamide

InChI

InChI=1S/C55H62N10O8/c1-34-39(12-10-14-41(34)60-49(68)35-16-20-37(21-17-35)55(2,3)4)43-33-62(5)54(73)48(59-43)58-38-22-18-36(19-23-38)51(70)64-30-28-63(29-31-64)27-9-7-6-8-26-56-46(67)32-57-42-15-11-13-40-47(42)53(72)65(52(40)71)44-24-25-45(66)61-50(44)69/h10-23,33,44,57H,6-9,24-32H2,1-5H3,(H,56,67)(H,58,59)(H,60,68)(H,61,66,69)

InChIキー

QBPVFCNYKUENHU-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC(C(N=C2NC3=CC=C(C(N4CCN(CCCCCCNC(CNC5=CC=CC(C(N6C(CC7)C(NC7=O)=O)=O)=C5C6=O)=O)CC4)=O)C=C3)=CN(C)C2=O)=C1C)C8=CC=C(C(C)(C)C)C=C8

正規SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CN(C(=O)C(=N3)NC4=CC=C(C=C4)C(=O)N5CCN(CC5)CCCCCCNC(=O)CNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

DD-03-171;  DD03-171;  DD 03-171;  DD 03171;  DD03171;  DD-03171; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
DD-03-171
Reactant of Route 2
Reactant of Route 2
DD-03-171
Reactant of Route 3
Reactant of Route 3
DD-03-171
Reactant of Route 4
Reactant of Route 4
DD-03-171
Reactant of Route 5
DD-03-171
Reactant of Route 6
DD-03-171
Customer
Q & A

Q1: How does DD-03-171 differ from traditional Bruton's Tyrosine Kinase (BTK) inhibitors like ibrutinib?

A: Unlike ibrutinib, which inhibits the enzymatic activity of BTK, this compound acts as a protein degrader. [, ] This means that it facilitates the degradation of BTK within the cell, leading to a more sustained and potentially more profound effect on BTK-dependent signaling pathways. [] This mechanism also allows this compound to overcome resistance associated with the ibrutinib-resistant BTK C481S mutation. []

Q2: Beyond BTK, are there other proteins targeted by this compound?

A: Yes, research has shown that this compound exhibits a "triple degradation" effect, targeting not only BTK but also Ikaros family zinc finger protein 1 (IKZF1) and IKZF3. [] This multi-target degradation is significant because these proteins are also essential for the survival of certain cancers, such as mantle cell lymphoma (MCL). []

Q3: What preclinical data supports the efficacy of this compound?

A: In preclinical studies, this compound demonstrated significant in vitro and in vivo activity against MCL. [] It effectively inhibited the proliferation of MCL cells, including those harboring the ibrutinib-resistant BTK C481S mutation. [] Furthermore, this compound showed efficacy in both cell line and patient-derived xenograft (PDX) models of MCL, including a model derived from a patient who had progressed on ibrutinib therapy. [] Notably, this compound treatment led to a significant reduction in tumor burden and extended survival compared to ibrutinib or lenalidomide alone. []

Q4: Does this compound show activity in other cell types besides MCL cells?

A: Research suggests that this compound, along with other BTK degraders, effectively degrades BTK and TEC in human platelets. [] This degradation significantly impairs platelet activation through the GPVI receptor pathway, which is crucial for thrombus formation. [] This finding suggests potential applications for this compound in preventing thrombosis, although further research is needed. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。